molecular formula C17H16N2O4S2 B498357 Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 568550-83-4

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B498357
CAS No.: 568550-83-4
M. Wt: 376.5g/mol
InChI Key: XOXLUHCWHSHQIC-UHFFFAOYSA-N
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Description

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiazole and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole intermediate, which is then reacted with a benzothiophene derivative under specific conditions to form the final product.

  • Preparation of Benzothiazole Intermediate

      Starting Material: 2-aminobenzenesulfonamide.

      Reaction: Cyclization with sulfur and an oxidizing agent such as hydrogen peroxide to form 1,1-dioxido-1,2-benzothiazole.

  • Formation of the Final Compound

      Intermediate: 1,1-dioxido-1,2-benzothiazole.

      Reaction: Coupling with a tetrahydrobenzothiophene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

      Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Anticancer Research: Studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry

    Dyes and Pigments: The compound’s structure allows for the absorption of light at specific wavelengths, making it useful in the production of dyes and pigments.

    Pharmaceuticals: Its potential biological activities make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism by which Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzothiazole and benzothiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating the activity of these targets and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate: Similar in structure but lacks the tetrahydrobenzothiophene moiety.

    2-Amino-6-methylbenzothiazole: Contains a benzothiazole ring but differs in the substituents and overall structure.

Uniqueness

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of benzothiazole and benzothiophene rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-17(20)14-10-6-2-4-8-12(10)24-16(14)18-15-11-7-3-5-9-13(11)25(21,22)19-15/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXLUHCWHSHQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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